molecular formula C19H27NO5 B13799250 benzyl N-[6-(1,3-dioxan-2-yl)-4-oxohexyl]-N-methylcarbamate

benzyl N-[6-(1,3-dioxan-2-yl)-4-oxohexyl]-N-methylcarbamate

Cat. No.: B13799250
M. Wt: 349.4 g/mol
InChI Key: XOZMJKWSJAVHIM-UHFFFAOYSA-N
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Description

Benzyl N-[6-(1,3-dioxan-2-yl)-4-oxohexyl]-N-methylcarbamate is a complex organic compound with a unique structure that includes a benzyl group, a dioxane ring, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[6-(1,3-dioxan-2-yl)-4-oxohexyl]-N-methylcarbamate typically involves multiple steps. One common method starts with the preparation of the dioxane ring, which is achieved by reacting a carbonyl compound with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . The resulting intermediate is then subjected to further reactions to introduce the benzyl and carbamate groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[6-(1,3-dioxan-2-yl)-4-oxohexyl]-N-methylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl position, using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: NaOEt in ethanol or t-BuOK in tert-butanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various substituted benzyl derivatives.

Scientific Research Applications

Benzyl N-[6-(1,3-dioxan-2-yl)-4-oxohexyl]-N-methylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl N-[6-(1,3-dioxan-2-yl)-4-oxohexyl]-N-methylcarbamate involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or interacting with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-[6-(1,3-dioxan-2-yl)-4-oxohexyl]-N-methylcarbamate is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry.

Properties

Molecular Formula

C19H27NO5

Molecular Weight

349.4 g/mol

IUPAC Name

benzyl N-[6-(1,3-dioxan-2-yl)-4-oxohexyl]-N-methylcarbamate

InChI

InChI=1S/C19H27NO5/c1-20(19(22)25-15-16-7-3-2-4-8-16)12-5-9-17(21)10-11-18-23-13-6-14-24-18/h2-4,7-8,18H,5-6,9-15H2,1H3

InChI Key

XOZMJKWSJAVHIM-UHFFFAOYSA-N

Canonical SMILES

CN(CCCC(=O)CCC1OCCCO1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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